molecular formula C15H16N2O B3979387 N-(1-phenylpropyl)pyridine-3-carboxamide

N-(1-phenylpropyl)pyridine-3-carboxamide

Cat. No.: B3979387
M. Wt: 240.30 g/mol
InChI Key: GFKDOXOZCHNMPU-UHFFFAOYSA-N
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Description

N-(1-phenylpropyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a 1-phenylpropyl group at the amide nitrogen.

Properties

IUPAC Name

N-(1-phenylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-14(12-7-4-3-5-8-12)17-15(18)13-9-6-10-16-11-13/h3-11,14H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKDOXOZCHNMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylpropyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 1-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to proceed efficiently .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1-phenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-phenylpropyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogs from Patent Literature ()

Several indan-derived pyridine-3-carboxamides are documented in a 2023 European patent application. These analogs feature variations in substituents on the indan ring and pyridine moiety, which influence their electronic and steric profiles:

  • A.3.34–A.3.39 : Difluoromethyl substitution at the pyridine C2 position, with alkyl chains (ethyl, propyl, isobutyl) on the indan ring. Enantiomeric forms (e.g., A.3.35 and A.3.37) are specified for certain derivatives.

Key Structural Differences :

  • Alkyl chain length and branching (e.g., propyl vs. isobutyl) modulate lipophilicity (logP) and steric bulk, which may affect membrane permeability or steric hindrance at binding sites.
  • Enantiomeric specificity (e.g., 3R-configuration in A.3.35 and A.3.37) could lead to differences in biological activity, as seen in chiral agrochemicals .

Heterocyclic Analogs ()

A pyrrolo[2,3-b]pyridine-3-carboxamide derivative (IUPAC name: 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) shares the carboxamide linkage but replaces pyridine with a fused pyrrolo-pyridine system. The 5-fluoropentyl chain introduces fluorination at a distal position, likely increasing lipophilicity and metabolic stability compared to the non-fluorinated 1-phenylpropyl group in the target compound .

Physicochemical Profiling

While explicit data for N-(1-phenylpropyl)pyridine-3-carboxamide are unavailable, trends from analogs allow estimations:

Compound Key Substituents Estimated logP Notable Features
This compound 1-phenylpropyl ~3.5 Moderate lipophilicity, no fluorination
A.3.34 () Difluoromethyl, 3-ethylindan ~4.2 Enhanced electronegativity, higher logP
Compound 5-fluoropentyl, pyrrolo-pyridine ~4.8 Increased metabolic stability via fluorination

Metabolic and Toxicity Considerations

  • Non-Fluorinated Target Compound: this compound may undergo faster hepatic clearance, reducing toxicity risks but requiring higher dosing frequencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-phenylpropyl)pyridine-3-carboxamide
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